N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X ) is a complex organic molecule with a fascinating structure. It combines elements from both benzothiazole and benzofuran, making it an intriguing candidate for various applications.
Preparation Methods
Synthetic Routes
Several synthetic pathways lead to the formation of Compound X. Here are some notable methods:
-
Acetylation of 2-Amino Benzothiazole Derivatives
- The initial step involves synthesizing N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives .
- The reaction typically employs triethylamine (TEA) in chloroform as the solvent.
-
Coupling Reactions
- Compound X can be synthesized through coupling reactions, such as diazo-coupling, Knoevenagel condensation, and Biginelli reactions.
- Molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have also been explored.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Compound X undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like TEA, HOBt, and various aromatic acids play crucial roles.
Major Products: These reactions yield derivatives with diverse properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Its potential as an anti-tubercular agent has been explored.
Chemistry: Researchers study its reactivity and interactions.
Biology: It may exhibit biological activity against specific targets.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzothiazole and benzofuran moieties. Similar compounds include other benzothiazole derivatives and benzofuran-based molecules.
Properties
Molecular Formula |
C25H20N2O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-14-12-19-16(3)23(29-21(19)13-15(14)2)24(28)26-18-10-8-17(9-11-18)25-27-20-6-4-5-7-22(20)30-25/h4-13H,1-3H3,(H,26,28) |
InChI Key |
BQQDZJNOIHGEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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